5,7-Dichloro-1-ethylisoquinoline

Beschreibung

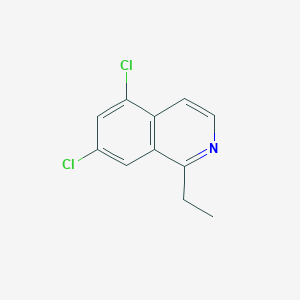

5,7-Dichloro-1-ethylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions and an ethyl group at the 1 position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

5,7-dichloro-1-ethylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-2-11-9-5-7(12)6-10(13)8(9)3-4-14-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUKPYNOVNRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC2=C1C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-ethylisoquinoline typically involves the chlorination of 1-ethylisoquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-1-ethylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,7-Dichloro-1-ethylisoquinoline is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-1-ethylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,7-Dichloroisoquinoline: Lacks the ethyl group at the 1 position.

1-Ethylisoquinoline: Lacks the chlorine atoms at the 5 and 7 positions.

5,7-Dibromo-1-ethylisoquinoline: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

5,7-Dichloro-1-ethylisoquinoline is unique due to the specific positioning of chlorine atoms and the ethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.

Biologische Aktivität

5,7-Dichloro-1-ethylisoquinoline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of chlorine substituents at positions 5 and 7 significantly influences its biological activity.

Biological Activities

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential role in treating neurological disorders by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. Its structural similarity to other isoquinoline derivatives suggests possible interactions with these neurotransmitter systems, which are crucial in conditions such as Parkinson's disease and depression.

2. Anti-inflammatory Properties

Preliminary studies have suggested that this compound may possess anti-inflammatory effects. It could be beneficial in treating neuroinflammation, which is often associated with neurodegenerative diseases. The inhibition of pro-inflammatory cytokines has been observed in various assays involving isoquinoline derivatives.

3. Cytotoxic Activity

this compound has shown cytotoxic effects against various cancer cell lines. The mechanism involves the activation of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many tumors. This activation leads to the generation of reactive oxygen species (ROS), contributing to apoptosis in cancer cells .

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of isoquinoline derivatives, this compound was administered to neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Cancer Cell Line Activity

A comparative study assessed the cytotoxicity of various isoquinoline derivatives against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated that this compound exhibited IC50 values lower than those of many tested compounds, indicating its strong anti-cancer potential .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress-induced cell death | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: IC50 Values Against Cancer Cell Lines

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 15.0 |

| Standard Chemotherapy Agent | 20.0 | 25.0 |

The primary mechanism through which this compound exerts its biological effects is through the modulation of NQO1 activity. This enzyme catalyzes the reduction of quinones to hydroquinones using NAD(P)H as a cofactor, leading to increased ROS production that can trigger apoptotic pathways in tumor cells . Additionally, its interaction with neurotransmitter systems highlights its potential role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.